2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide typically involves the reaction of 4-chloro-2-methylaniline with butanoic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
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Step 1: Preparation of 4-chloro-2-methylaniline
Reagents: 4-chloro-2-methylphenylamine, hydrochloric acid
Conditions: Reflux in the presence of a catalyst
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Step 2: Formation of this compound
Reagents: 4-chloro-2-methylaniline, butanoic acid hydrazide
Conditions: Stirring at room temperature, followed by heating under reflux
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide.
Butanoic acid hydrazide: Another precursor used in the synthesis.
2-Chloro-4-methylaniline: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-2-methylanilino)butanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-3-9(11(16)15-13)14-10-5-4-8(12)6-7(10)2/h4-6,9,14H,3,13H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYDQNFRRQZJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=C(C=C(C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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